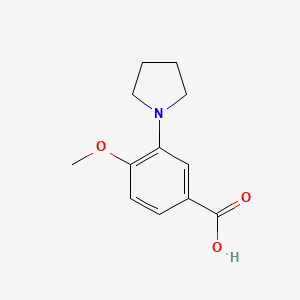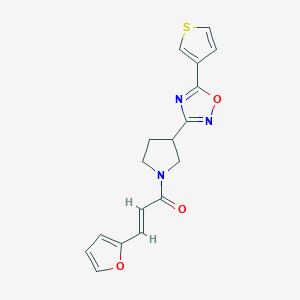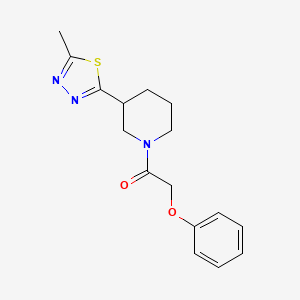
4-(N,N-bis(2-chloroethyl)sulfamoyl)-N-(4-chlorophenyl)-N-(4-(1,3-dioxoisoindolin-2-yl)butyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(N,N-bis(2-chloroethyl)sulfamoyl)-N-(4-chlorophenyl)-N-(4-(1,3-dioxoisoindolin-2-yl)butyl)benzamide is a useful research compound. Its molecular formula is C29H28Cl3N3O5S and its molecular weight is 636.97. The purity is usually 95%.
BenchChem offers high-quality 4-(N,N-bis(2-chloroethyl)sulfamoyl)-N-(4-chlorophenyl)-N-(4-(1,3-dioxoisoindolin-2-yl)butyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(N,N-bis(2-chloroethyl)sulfamoyl)-N-(4-chlorophenyl)-N-(4-(1,3-dioxoisoindolin-2-yl)butyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis Techniques and Characterization
- Research has focused on the synthesis and characterization of aromatic polyamides and polyimides, which involve complex chemical structures similar to the query compound. For example, polyamides derived from bis(ether-carboxylic acid) or bis(ether amine) have been synthesized and characterized, showing high thermal stability and solubility in polar solvents (Hsiao, Chin‐Ping Yang, & Shin-Hung Chen, 2000). This indicates a potential area of application for the query compound in high-performance materials.
Novel Synthetic Routes
- Innovative synthetic routes have been explored for creating complex molecules. For instance, the synthesis of ordered polyamides through direct polycondensation of symmetric and nonsymmetric monomers suggests a methodology that could be relevant for creating molecules with precise structural features, potentially including those similar to the query compound (Ueda & Sugiyama, 1994).
Application in Polymeric Materials
- The development of polymeric materials with specific functional groups, such as sulfonamide, which is mentioned in the structure of the query compound, shows that such chemicals play a crucial role in enhancing the properties of polymers. For example, polyamides containing S‐triazine rings exhibit good solubility and thermal stability, suggesting that the inclusion of complex functional groups can significantly affect the material's performance (Sagar et al., 1997).
Biologically Active Segments
- Additionally, compounds containing biologically active segments, including cyclic imide and sulfonamido groups, have been designed and synthesized for antimicrobial activity evaluation. This highlights a potential for the development of new therapeutic agents or materials with antimicrobial properties, which could be relevant to the application of the query compound in biomedical research (Fadel & Al-Azzawi, 2021).
Propriétés
IUPAC Name |
4-[bis(2-chloroethyl)sulfamoyl]-N-(4-chlorophenyl)-N-[4-(1,3-dioxoisoindol-2-yl)butyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H28Cl3N3O5S/c30-15-19-33(20-16-31)41(39,40)24-13-7-21(8-14-24)27(36)34(23-11-9-22(32)10-12-23)17-3-4-18-35-28(37)25-5-1-2-6-26(25)29(35)38/h1-2,5-14H,3-4,15-20H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKPDIVYSQMZNAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCCCN(C3=CC=C(C=C3)Cl)C(=O)C4=CC=C(C=C4)S(=O)(=O)N(CCCl)CCCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H28Cl3N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
637.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[3-(butylthio)-4-methyl-1H-1,2,4-triazol-5-ylidene]indole](/img/structure/B2952655.png)
![8-(2-((4-butylphenyl)amino)ethyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2952660.png)
![N-(2-furylmethyl)-3-[1-(2-methylbenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]propanamide](/img/structure/B2952662.png)
![2-methyl-5-phenacylsulfanyl-2H-imidazo[1,2-c]quinazolin-3-one](/img/structure/B2952663.png)
![5-amino-1-{2-[(3-methylphenyl)amino]-2-oxoethyl}-N-(thiophen-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2952664.png)
![2-Chloro-N-[2-[(1-cyanocyclobutyl)-methylamino]-2-oxoethyl]-6-fluorobenzamide](/img/structure/B2952665.png)
![1-(4-fluorophenyl)-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine dihydrochloride](/img/structure/B2952666.png)
![2-((2-(azepan-1-yl)-2-oxoethyl)thio)-3-(2-methoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2952668.png)

![[2-[(2-Fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(3,4,5-trimethoxyphenyl)methanone](/img/structure/B2952670.png)


![(Prop-2-en-1-yl)[(2,4,5-trimethoxyphenyl)methyl]amine hydrochloride](/img/structure/B2952676.png)